![molecular formula C14H18N4 B14280273 N~1~,N~2~-Bis[(pyridin-3-yl)methyl]ethane-1,2-diamine CAS No. 133681-60-4](/img/structure/B14280273.png)
N~1~,N~2~-Bis[(pyridin-3-yl)methyl]ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~2~-Bis[(pyridin-3-yl)methyl]ethane-1,2-diamine is a chemical compound that features two pyridin-3-ylmethyl groups attached to an ethane-1,2-diamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~2~-Bis[(pyridin-3-yl)methyl]ethane-1,2-diamine typically involves the reaction of pyridin-3-ylmethylamine with ethane-1,2-diamine. One common method involves refluxing pyridin-3-ylmethylamine and diethyloxalate in a 2:1 molar ratio in a water solution . The reaction conditions are mild and do not require the use of a base.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can potentially be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~2~-Bis[(pyridin-3-yl)methyl]ethane-1,2-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Substitution: The pyridin-3-ylmethyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as iodine (I2) and tert-butyl hydroperoxide (TBHP) can be used.
Substitution: Substitution reactions can be carried out using various nucleophiles under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can lead to the formation of N-(pyridin-2-yl)amides .
Scientific Research Applications
N~1~,N~2~-Bis[(pyridin-3-yl)methyl]ethane-1,2-diamine has several scientific research applications:
Mechanism of Action
The mechanism of action of N1,N~2~-Bis[(pyridin-3-yl)methyl]ethane-1,2-diamine involves its ability to form stable complexes with metal ions. These complexes can participate in various biochemical and chemical processes. The molecular targets and pathways involved depend on the specific application and the metal ion used .
Comparison with Similar Compounds
Similar Compounds
- N,N’-Dimethyl-N,N’-bis(2-pyridinylmethyl)-1,2-ethanediamine
- (2-aminoethyl)bis[(pyridin-2-yl)methyl]amine
Uniqueness
N~1~,N~2~-Bis[(pyridin-3-yl)methyl]ethane-1,2-diamine is unique due to the presence of pyridin-3-ylmethyl groups, which confer specific chemical properties and reactivity. This makes it distinct from other similar compounds that may have different substituents or structural features.
Properties
CAS No. |
133681-60-4 |
|---|---|
Molecular Formula |
C14H18N4 |
Molecular Weight |
242.32 g/mol |
IUPAC Name |
N,N'-bis(pyridin-3-ylmethyl)ethane-1,2-diamine |
InChI |
InChI=1S/C14H18N4/c1-3-13(9-15-5-1)11-17-7-8-18-12-14-4-2-6-16-10-14/h1-6,9-10,17-18H,7-8,11-12H2 |
InChI Key |
NZZOFGUPTZQKGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CNCCNCC2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


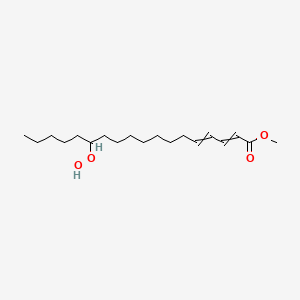
amino}-3-nitrobenzoic acid](/img/structure/B14280224.png)
![2-[3-(2-Carboxyethyl)-4-(decyloxy)benzoyl]benzoic acid](/img/structure/B14280230.png)
![4-{(E)-[4-(Heptyloxy)phenyl]diazenyl}benzoic acid](/img/structure/B14280232.png)
phosphane](/img/structure/B14280237.png)
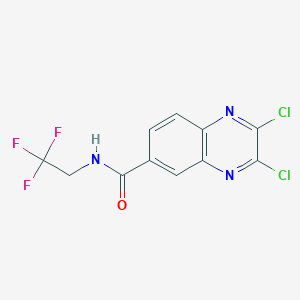
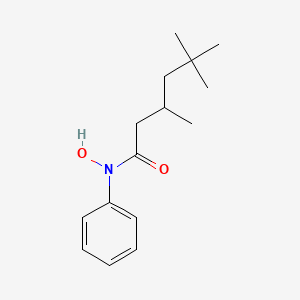
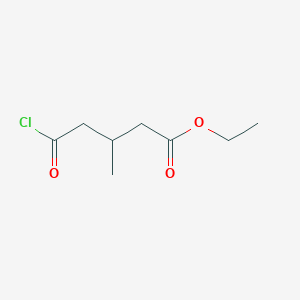
![Acetic acid, [(4-methyl-2-pentynyl)oxy]-](/img/structure/B14280258.png)
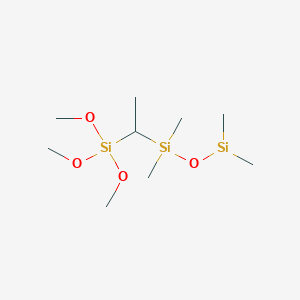
![4-[(4-Methyl-3,6-dihydro-2H-pyran-3-yl)oxy]aniline](/img/structure/B14280263.png)
![1,1'-Oxybis{4-[(prop-2-yn-1-yl)oxy]benzene}](/img/structure/B14280270.png)
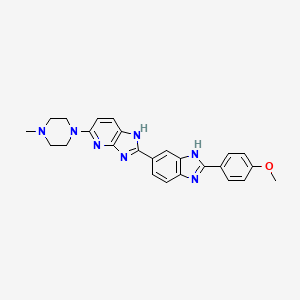
![[3-(4-Hydroxy-3,5-diiodobenzoyl)-2-benzofuran-1-yl]acetic acid](/img/structure/B14280277.png)
